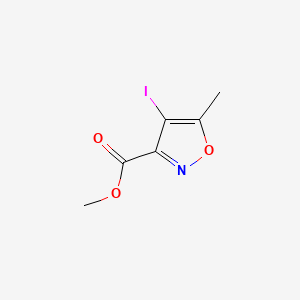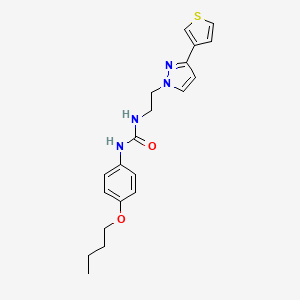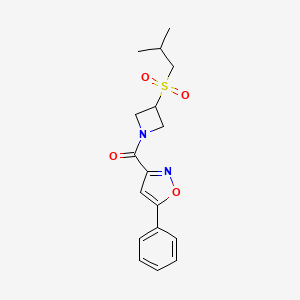![molecular formula C12H8IN3 B2571948 4-[(4-Iodoanilino)methylene]-2-pentenedinitrile CAS No. 339015-85-9](/img/structure/B2571948.png)
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile is a chemical compound with the molecular formula C12H8IN3 and a molecular weight of 321.121 . It is not intended for human or veterinary use and is available for research purposes.
Molecular Structure Analysis
The molecule contains a total of 24 bonds. There are 16 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 2 nitrile(s) (aliphatic) .Scientific Research Applications
Application in Epoxy Binders
Specific Scientific Field
Polymer Science
Summary of the Application
4,4′-Methylene bisanilines are used as aromatic amine curing agents for epoxy resins .
Methods of Application or Experimental Procedures
The preparation process involves condensing the corresponding anilines with formaldehyde in the presence of an acid catalyst .
Results or Outcomes
This process is promising for the synthesis of various derivatives and can be applied to the preparation of 4,4′-methylene bisanilines .
Application in Electrochemical Sensors
Specific Scientific Field
Sensor Technology
Summary of the Application
A new molecularly imprinted electrochemical sensor was proposed to determine 4,4′-methylene diphenyl diamine (MDA) using molecularly imprinted polymer–multiwalled carbon nanotubes modified glassy carbon electrode (MIP/MWCNTs/GCE) .
Methods of Application or Experimental Procedures
A polymeric film made up of chitosan nanoparticles was electrodeposited by the cyclic voltammetry method on the surface of MWCNTs/GCE in the presence of MDA as a template .
Results or Outcomes
With a detection limit of 15 nM, a linear response to MDA was seen in the concentration range of 0.5–100 µM. The imprinting factor (IF) of the proposed sensor was also calculated at around 3.66, demonstrating the extremely high recognition performance of a MIP/MWCNT-modified electrode .
Application in Degradable and Chemically Recyclable Polymers
Specific Scientific Field
Polymer Chemistry
Summary of the Application
Degradable and chemically recyclable polymers were synthesized using five-membered cyclic ketene hemiacetal ester (CKHE) monomers .
Methods of Application or Experimental Procedures
The studied monomers were 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) and 5-methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL). The two monomers were synthesized in high yields (80–90%), which is an attractive feature .
Results or Outcomes
The obtained homopolymers and random copolymers of DMDL degraded in basic conditions (in the presence of a hydroxide or an amine) at relatively mild temperatures (room temperature to 65 C). The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer, demonstrating the chemical recycling of the DMDL polymer .
Application in Crystallography
Specific Scientific Field
Crystallography
Summary of the Application
The compound “4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid” has been studied in the field of crystallography .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source .
Results or Outcomes
The specific results or outcomes are not detailed in the source .
properties
IUPAC Name |
(E,4Z)-4-[(4-iodoanilino)methylidene]pent-2-enedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8IN3/c13-11-3-5-12(6-4-11)16-9-10(8-15)2-1-7-14/h1-6,9,16H/b2-1+,10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGVMHWGWMESDD-XNFVDKGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C=CC#N)C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C=C(/C=C/C#N)\C#N)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Iodoanilino)methylene]-2-pentenedinitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2571866.png)
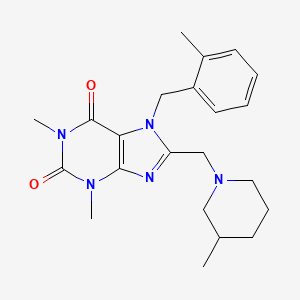
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)
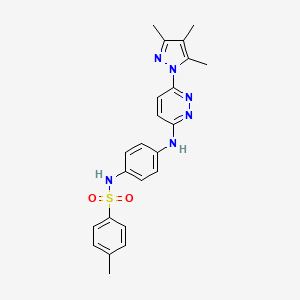
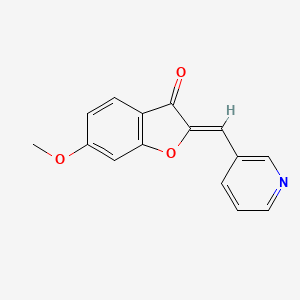
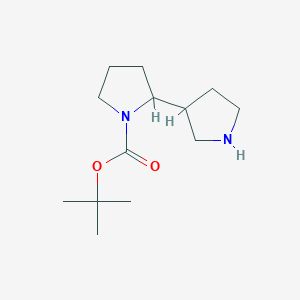
![N-butyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2571876.png)
![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)
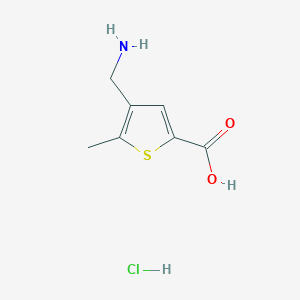
![2-[(4-Bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2571881.png)
